![molecular formula C17H17ClO3 B6339145 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-62-1](/img/structure/B6339145.png)
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic compound. It contains a benzene ring, an ester group, a methoxy group, and a chloro group . The compound is likely to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ester group and the introduction of the chloro and methoxy groups . The exact synthesis process could vary depending on the starting materials and the specific conditions used. It’s important to note that the synthesis of complex organic compounds often requires careful control of reaction conditions and the use of specific catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an ester group (RCOOR’), a methoxy group (OCH3), and a chloro group (Cl). The exact arrangement of these groups within the molecule would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions with nucleophiles and electrophiles, redox reactions, and various types of substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate serves as an excellent organoboron reagent in SM coupling reactions . Key features include:
Anticancer Agents
Recent studies have explored the potential of Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate derivatives as anticancer agents. Specifically, 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives were designed as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). These compounds demonstrated antiproliferative activity against cancer cell lines, including U-937 and SK-MEL-1. Notably, the p-chlorobenzylamino derivative and p-chloro/p-methoxyphenethylamino analogues exhibited promising IC50 values .
Triboelectric Materials
Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate and related compounds have been investigated for their use in triboelectric materials. For instance, a poly(2,2,2-trifluoroethyl methacrylate) polymer containing three fluorine units demonstrated superior triboelectric output performance . Such materials find applications in energy harvesting and sensing devices.
Bioisosterism Studies
In bioisosterism studies, the replacement of oxygen by sulfur or selenium has been explored. Thioamide and selenoamide derivatives of Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate retained activity against Caenorhabditis elegans, suggesting potential applications in drug design .
HDAC Inhibitors
Structural modifications based on Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate have led to the synthesis of potent histone deacetylase inhibitors (HDACIs). These compounds play a crucial role in epigenetic regulation and have implications in cancer therapy .
Boron Reagents in Organic Synthesis
Beyond SM coupling, boron reagents find applications in various organic transformations. Researchers have explored their use in arylation, metathesis, and other bond-forming reactions. Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate contributes to this field by providing a stable and versatile boron source .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is known for its exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s worth noting that similar boronic esters are known to be susceptible to hydrolysis, particularly at physiological ph . This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(4-chlorophenethyl)-6-methoxybenzoate. For instance, the rate of hydrolysis of similar boronic esters is known to be considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)ethyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPHEKUCBJBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

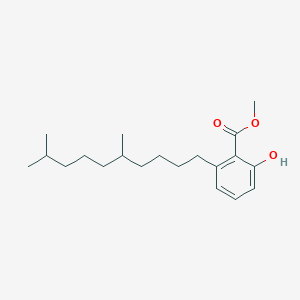

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)
![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)
![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)
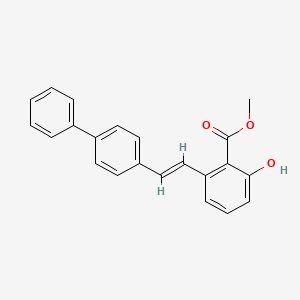
![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)
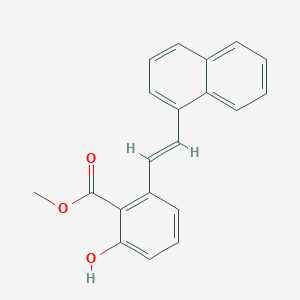

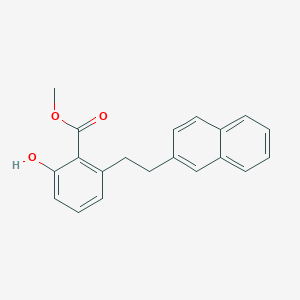
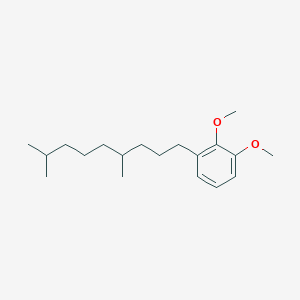
![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)
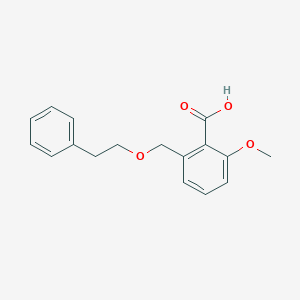
![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)